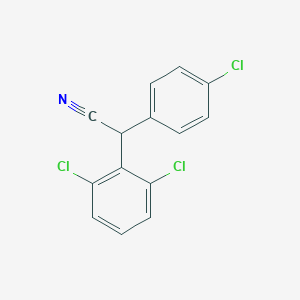

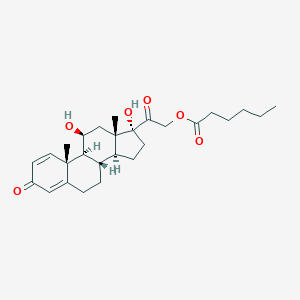

(4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to (4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile involves various chemical reactions, highlighting the complexity of obtaining such molecules. For example, the hydrolysis of 2-acetylimino-4-(4-chlorophenyl)-1,3-oxathiole-5-carbonitrile in air leads to a specific adduct with a solvent acetonitrile molecule, demonstrating the reactivity of chlorophenyl compounds in the presence of acetonitrile (Leban, Marechal, & Robert, 1997).

Molecular Structure Analysis

The molecular structure of derivatives of (4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile, such as α-(2,3,5,6-tetrachlorophenyl)-α-(3-thienyl)acetonitrile, has been extensively studied. These analyses reveal normal bond lengths and confirm the planarity of the thienyl ring, indicating the intricate molecular geometry of these compounds (Zhang, Refat, & Biehl, 1995).

Chemical Reactions and Properties

Electrochemical studies, such as the oxidation of chloroanilines in acetonitrile solution, provide insights into the chemical reactivity and mechanisms of compounds related to (4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile. These studies elucidate the pathways and products of electrochemical reactions, offering a deeper understanding of the chemical properties of chlorophenyl compounds (Kádár, Nagy, Karancsi, & Farsang, 2001).

Physical Properties Analysis

The physical properties of compounds similar to (4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile, such as their solvatochromic behavior and crystalline forms, have been characterized. For instance, the oximino(2,6-dichlorophenyl)acetonitrile exhibits specific physical characteristics, including its weak acidity and the formation of yellow anions in solution, which display solvatochromic behavior (Amankrah, Hietsoi, Tyukhtenko, Gerasimchuk, & Charlier, 2021).

Chemical Properties Analysis

Investigations into the chemical properties of (4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile-related compounds have revealed their reactivity and potential applications. For example, studies on the preparation and properties of related compounds have identified them as potent inhibitors of specific enzymes, highlighting the biological significance of their chemical properties (Amankrah et al., 2021).

Applications De Recherche Scientifique

Photoelectrochemical Dechlorination of Phenols

The photoelectrochemical reductions of 4-chlorophenol and 2,4-dichlorophenol were studied in acetonitrile solution at platinum electrodes. This research suggests green routes based on photons and electricity only, applicable in both aqueous and non-aqueous solution for the dechlorination of chlorophenols, which may include compounds related to (4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile (Davies, Wadhawan, & Compton, 2002).

Pressurized Liquid Extraction and Liquid Chromatography

A method using pressurized liquid extraction (PLE) with acetonitrile for recovering chlorophenols, including compounds similar to (4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile, from leather was developed. This method involves pre-concentration and clean-up treatment, demonstrating the potential for quantitative analysis in real leather samples (Favaro et al., 2008).

Inhibitor of Carbonyl Reductase Enzyme

Oximino(2,6-dichlorophenyl)acetonitrile, a related compound, has been found to be a powerful inhibitor of the Carbonyl Reductase enzyme, which is involved in developing resistance to anticancer treatment. This research highlights the potential application of similar compounds in medical treatments (Amankrah et al., 2021).

Formation from DDT in Anaerobic Sewage Sludge

The formation of bis(p-chlorophenyl)acetonitrile, a compound structurally related to (4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile, from DDT in the presence of biologically-active anaerobic sewage sludge was reported. This suggests its potential formation and presence in environmental matrices (Albone, Eglinton, Evans, & Rhead, 1972).

Partition Chromatography

Partition chromatographic systems using acetonitrile have been described, suitable for the separation of compounds like (4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile. This highlights the application in analytical chemistry for separation and analysis of similar compounds (Corbin, Schwartz, & Keeney, 1960).

Safety And Hazards

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl3N/c15-10-6-4-9(5-7-10)11(8-18)14-12(16)2-1-3-13(14)17/h1-7,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBSXVPILOCGMDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(C#N)C2=CC=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile | |

CAS RN |

85823-22-9 |

Source

|

| Record name | (4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085823229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-CHLOROPHENYL)(2,6-DICHLOROPHENYL)ACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/733PU9O8RS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,5-Dichlorophenoxy)methyl]oxirane](/img/structure/B31981.png)